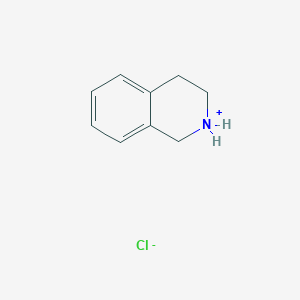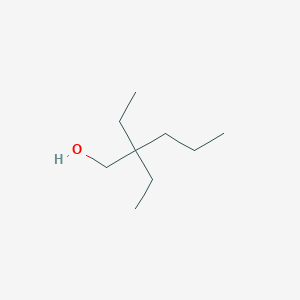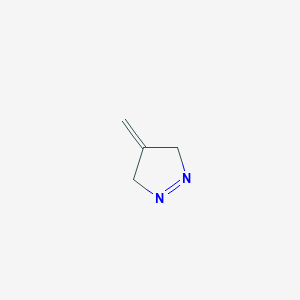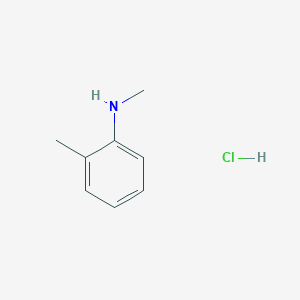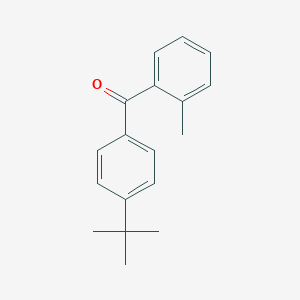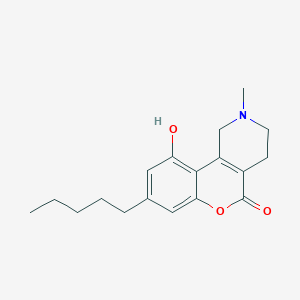
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of flavonoids and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
生化和生理效应
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
The compound has also been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing various diseases associated with it, such as cardiovascular diseases and cancer. Moreover, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess anticancer properties, which could be useful in the development of new cancer therapies.
实验室实验的优点和局限性
One of the advantages of using 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- in lab experiments is its potential therapeutic properties. The compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new therapies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Moreover, there is limited information available on the toxicity and pharmacokinetics of this compound, which can hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research on 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl-. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another future direction is to investigate the potential of this compound as a chemopreventive and chemotherapeutic agent for cancer. Moreover, it is important to investigate the toxicity and pharmacokinetics of this compound to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new therapies. However, further research is needed to investigate the safety and efficacy of this compound as a therapeutic agent.
合成方法
The synthesis of 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- can be achieved through various methods. One of the commonly used methods involves the reaction of 2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid with pentanol and a catalytic amount of sulfuric acid. The resulting product is then subjected to a reaction with 4-hydroxycoumarin in the presence of a base, leading to the formation of the target compound.
科学研究应用
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The compound has also been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing various diseases associated with it, such as cardiovascular diseases and cancer. Moreover, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess anticancer properties, which could be useful in the development of new cancer therapies.
属性
CAS 编号 |
10344-38-4 |
|---|---|
产品名称 |
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- |
分子式 |
C18H23NO3 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-14-11-19(2)8-7-13(14)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3 |
InChI 键 |
WGHIMJPTXZIGEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
规范 SMILES |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
其他 CAS 编号 |
10344-38-4 |
同义词 |
1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



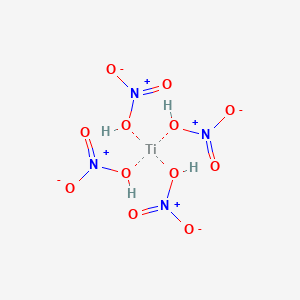
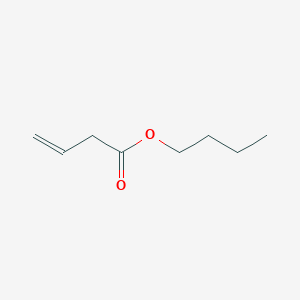
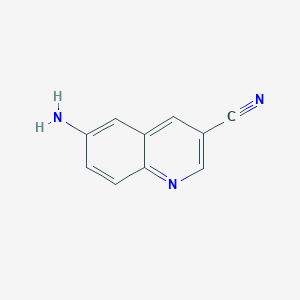
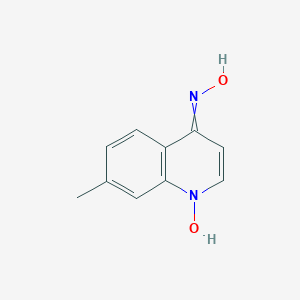

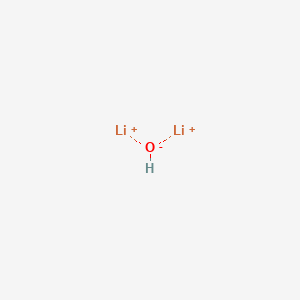
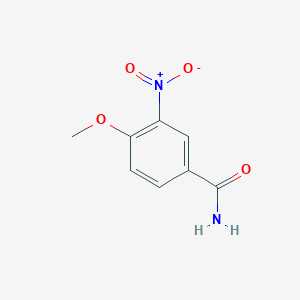
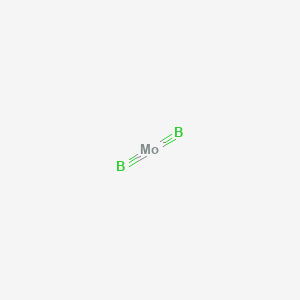
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
